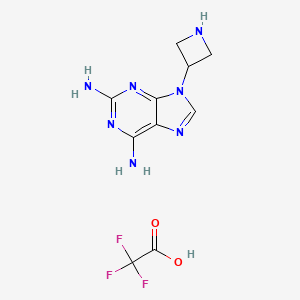

9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid

Description

9-(azetidin-3-yl)-9H-purine-2,6-diamine, trifluoroacetic acid (hereafter referred to as the "target compound") is a purine derivative featuring a 2,6-diaminopurine core substituted at the 9-position with an azetidin-3-yl group. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility for pharmaceutical or biochemical applications. Purine analogs are widely studied for their roles in nucleic acid synthesis inhibition, antiviral activity, and enzyme targeting .

Properties

IUPAC Name |

9-(azetidin-3-yl)purine-2,6-diamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N7.C2HF3O2/c9-6-5-7(14-8(10)13-6)15(3-12-5)4-1-11-2-4;3-2(4,5)1(6)7/h3-4,11H,1-2H2,(H4,9,10,13,14);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECUWMWFLRLJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=C(N=C(N=C32)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(azetidin-3-yl)-9H-purine-2,6-diamine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Purine Core Synthesis: The purine core is synthesized separately, often starting from commercially available purine derivatives.

Coupling Reaction: The azetidine ring is then coupled to the purine core using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(azetidin-3-yl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The amino groups on the purine core can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the purine core.

Coupling Reactions: The compound can be further functionalized through coupling reactions with boronic acids using Suzuki–Miyaura cross-coupling.

Common Reagents and Conditions

Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates.

Suzuki–Miyaura Cross-Coupling: Boronic acids and palladium catalysts.

Major Products

The major products formed from these reactions include various substituted purine derivatives with potential biological activity.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent against Trypanosoma brucei, the causative agent of sleeping sickness. A series of diaminopurine derivatives were synthesized and evaluated for their activity against this parasite. The structure-activity relationship (SAR) investigations revealed that modifications at the C-6 position significantly influenced both potency and solubility. For instance, substitutions with various amines improved solubility but often reduced potency, indicating a delicate balance in optimizing these compounds for therapeutic use .

Treatment of Proliferative Diseases

The compound has been explored for its efficacy in treating proliferative diseases, including certain cancers. Research indicates that derivatives of 9H-purine-2,6-diamine can inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to the suppression of tumor cell proliferation. The patent literature suggests that these compounds can be formulated into pharmaceutical preparations aimed at treating malignancies .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the therapeutic potential of 9-(azetidin-3-yl)-9H-purine-2,6-diamine. The following table summarizes key findings from SAR studies:

| Modification | Effect on Potency | Effect on Solubility | Comments |

|---|---|---|---|

| C-6 Amino Group | Variable | Improved with some amines | Enhances interaction with biological targets |

| C-2 Substituents | Mixed results | Generally reduced | Affects metabolic stability |

| Trifluoroethyl Group | Increased potency | Reduced solubility | Enhances biological activity but complicates formulation |

Case Study 1: Inhibition of Trypanosoma brucei

In a comprehensive study published in PubMed Central, researchers synthesized a range of diaminopurine derivatives and tested their antiparasitic activity. The lead compound demonstrated significant efficacy against Trypanosoma brucei, leading to its advancement into further preclinical studies. Modifications to the amino groups at C-2 and C-6 were crucial in enhancing both potency and selectivity against the parasite while minimizing toxicity to human cells .

Case Study 2: Anti-Cancer Properties

A patent filed for the use of 9H-purine-2,6-diamine derivatives discusses their application in treating proliferative diseases such as cancer. The derivatives were shown to effectively inhibit DNA topoisomerase II, leading to reduced cell proliferation in various cancer cell lines. This study underscores the therapeutic promise of these compounds in oncology .

Mechanism of Action

The mechanism of action of 9-(azetidin-3-yl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino groups on the purine core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound is compared below with key analogs (Table 1), including substituent variations, molecular weights, and physicochemical parameters.

Table 1: Structural and Physicochemical Comparison

*Trifluoroacetic acid (TFA) is a counterion in the salt form (C₂HF₃O₂; MW 114.02 g/mol).

Key Observations:

Substituent Effects: The azetidin-3-yl group introduces a rigid, compact nitrogenous ring, which may enhance binding affinity to target proteins compared to flexible chains (e.g., 2-(methylamino)ethyl in ) or bulky sugar moieties (e.g., ribofuranosyl in ).

Physicochemical Properties: The pKa of 5.42 for the methyl derivative suggests moderate ionization at physiological pH, influencing bioavailability. Data for the azetidine analog is lacking but could differ due to the basic nitrogen in the azetidine ring. The ribofuranosyl derivative has higher molecular weight and polarity, likely reducing membrane permeability compared to the target compound.

Docking and Enrichment Studies

Computational docking studies using tools like Glide (Evidences 2, 3) highlight structural influences on binding:

- Rigid vs. Flexible Substituents: The azetidine ring’s low rotatable bond count (0) may improve docking accuracy compared to the methylaminoethyl group (2 rotatable bonds) . Glide’s torsionally flexible optimization phase favors rigid scaffolds, as seen in its superior performance over GOLD and FlexX for ligands with ≤20 rotatable bonds .

- Enrichment Factors : Glide 2.5’s improved handling of charged groups suggests that the azetidine’s basic nitrogen could enhance enrichment in virtual screens targeting charged binding pockets (e.g., viral proteases).

Biological Activity

9-(Azetidin-3-yl)-9H-purine-2,6-diamine, often referred to in research contexts as a purine derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is recognized for its structural similarity to nucleobases, which positions it as a candidate for various therapeutic applications, including antiparasitic and antiviral activities.

Chemical Structure and Properties

The chemical formula for 9-(azetidin-3-yl)-9H-purine-2,6-diamine is C₇H₈F₃N₅O₂. It features a purine core with an azetidine ring substitution, enhancing its interaction with biological targets. The trifluoroacetic acid component is critical for solubility and bioavailability.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against Trypanosoma brucei, the causative agent of African sleeping sickness. In a medicinal chemistry investigation, various derivatives of diaminopurine were synthesized and evaluated. Notably, a cluster of compounds demonstrated significant selectivity and potency against T. brucei while maintaining low cytotoxicity towards human liver cells (HepG2) .

Table 1: Summary of Antiparasitic Activity

| Compound | Activity Against T. brucei | Selectivity Ratio (Toxicity/HepG2) |

|---|---|---|

| NEU-1106 | Potent | >100-fold |

| NEU-4854 | Improved ADME properties | >100-fold |

The mechanism by which these purine derivatives exert their antiparasitic effects involves inhibition of key enzymes in the purine salvage pathway, which is essential for the survival and replication of T. brucei. This interference disrupts nucleotide synthesis and ultimately leads to cell death.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications to the azetidine ring and trifluoroethyl substitutions influence biological activity. It was found that certain substitutions could enhance solubility without compromising potency. For instance, the introduction of fluoro and trifluoromethyl groups resulted in compounds that retained significant antiparasitic activity while improving solubility .

Study 2: In Vitro Efficacy

In vitro assays demonstrated that selected derivatives exhibited IC50 values in the nanomolar range against T. brucei, indicating strong efficacy. The lead compound NEU-4854 was advanced into proof-of-concept studies due to its favorable pharmacokinetic profile .

Q & A

Q. What are the established synthetic routes for 9-(azetidin-3-yl)-9H-purine-2,6-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a purine precursor (e.g., 2,6-dichloro-9H-purine) with an azetidine-containing reagent. A common approach is to use a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate nucleophilic substitution at the 9-position of the purine ring . Reaction conditions (temperature, stoichiometry, and reaction time) must be carefully controlled to minimize side products. For example, highlights the use of ethanol and catalytic acetic acid for cyclization reactions in related purine derivatives, suggesting similar conditions may apply for azetidine coupling . Post-synthesis purification via column chromatography (e.g., CH₂Cl₂:MeOH gradients) or recrystallization ensures high purity (>99%, as noted in ) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify key signals:

- A singlet at δ ~2.01 ppm for methyl groups (if present) and δ ~5.65 ppm for heterocyclic protons (e.g., pyrrole-CH in analogous compounds) .

- Broad signals at δ ~10.23 ppm for NH groups .

IR spectroscopy confirms functional groups, such as -NH (3193 cm⁻¹) and -C=N (1633 cm⁻¹) . Mass spectrometry (ESI-MS) validates molecular weight, with [M+H]⁺ peaks matching theoretical values (e.g., m/z 386.2 in ) . Purity is assessed via HPLC with UV detection at λ = 254 nm, using C18 columns and acetonitrile/water mobile phases .

Q. What initial biological activities have been reported for this compound, and which assay systems are commonly used?

- Methodological Answer : Preliminary studies on structurally similar purine derivatives (e.g., N²,N⁶-substituted analogs) show potential as kinase inhibitors or antiproliferative agents . Standard assays include:

- In vitro cytotoxicity : Cell viability assays (e.g., MTT) using leukemia cell lines (e.g., CLL cells) at concentrations ranging from 1–100 µM .

- Enzyme inhibition : ATP-competitive binding assays with recombinant kinases (IC₅₀ determination via fluorescence polarization) .

- Solubility and stability : Measurements in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. What challenges arise in the computational modeling of this compound's interactions with biological targets, and how can docking accuracy be improved?

- Methodological Answer : The azetidine moiety introduces conformational flexibility, complicating pose prediction. Glide docking (Schrödinger Suite) is recommended for its systematic search algorithm and OPLS-AA force field, which account for torsional flexibility and ligand-protein interactions . Key steps:

- Generate ligand conformers with LigPrep (epik ionization states, pH 7.0±2.0).

- Use XP docking mode for enhanced scoring, including penalties for exposed charged groups .

- Validate with root-mean-square deviation (RMSD) thresholds (<2.0 Å for acceptable poses) . For improved accuracy, combine with molecular dynamics simulations (e.g., Desmond) to assess binding stability over 100-ns trajectories .

Q. How do structural modifications at the azetidine or purine moieties influence pharmacological activity and selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Azetidine substitution : Bulky groups (e.g., cyclopropylethyl in ) enhance target selectivity by reducing off-target binding .

- Purine N²/N⁶ modifications : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve kinase inhibition (e.g., IC₅₀ reduction from 10 µM to 0.5 µM) .

- Counterion effects : Trifluoroacetic acid (TFA) enhances solubility but may require salt metathesis (e.g., to HCl) for in vivo studies .

Synthetic strategies : Parallel synthesis (e.g., microwave-assisted alkylation in ) enables rapid diversification for SAR libraries .

Q. What strategies are employed to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often stem from poor bioavailability or metabolic instability. Solutions include:

- Prodrug design : Phosphoramidate prodrugs (e.g., ) mask polar groups, enhancing cellular uptake. Activation is confirmed via LC-MS detection of intracellular metabolites .

- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models. Adjust dosing regimens (e.g., QD vs. BID) based on AUC₀–24h data .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., azetidine oxidation) and stabilize via fluorination () or steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.